2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid

Catalog No.
S3048777
CAS No.
1538422-47-7
M.F
C9H6F6N2O2
M. Wt
288.149
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl...

CAS Number

1538422-47-7

Product Name

2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid

IUPAC Name

2-(2,2,2-trifluoroethylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid

Molecular Formula

C9H6F6N2O2

Molecular Weight

288.149

InChI

InChI=1S/C9H6F6N2O2/c10-8(11,12)3-16-6-4(7(18)19)1-2-5(17-6)9(13,14)15/h1-2H,3H2,(H,16,17)(H,18,19)

InChI Key

VWPVEMDXWFZCHL-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1C(=O)O)NCC(F)(F)F)C(F)(F)F

Solubility

not available

Pharmaceutical Chemistry

Application Summary: This compound is part of a class of molecules that have been extensively studied for their potential in drug development due to the presence of trifluoromethyl groups. These groups are known for enhancing the biological activity and metabolic stability of pharmaceuticals .

Methods of Application: In pharmaceutical chemistry, this compound could be used as a building block for the synthesis of various drug molecules. The trifluoromethyl group can be introduced into molecules through reactions such as nucleophilic aromatic substitution or electrophilic trifluoromethylation.

Results and Outcomes: The incorporation of trifluoromethyl groups has led to the development of drugs with improved pharmacokinetic properties. For instance, drugs containing these groups have shown increased lipophilicity, which can enhance cell membrane permeability and bioavailability .

Organic Synthesis

Application Summary: The compound serves as a precursor in the synthesis of complex organic molecules, particularly in the construction of fluorinated pyridines which are valuable in medicinal chemistry .

Methods of Application: One method involves the use of the compound in cross-coupling reactions to introduce fluorinated side chains into aromatic systems, which can significantly alter the electronic properties of the molecules.

Results and Outcomes: The synthesis of fluorinated pyridines has been successful, yielding compounds that exhibit unique physical, chemical, and biological properties due to the strong electron-withdrawing nature of the fluorine atoms .

Agricultural Chemistry

Application Summary: Fluorinated compounds like this one are explored for their use in developing new agrochemicals with enhanced activity and environmental stability.

Methods of Application: The compound could be used to synthesize fluorinated analogs of existing pesticides or herbicides, potentially leading to products with increased efficacy and lower required dosages.

Material Science

Application Summary: In material science, the compound’s fluorinated groups can impart desirable properties to materials, such as increased resistance to degradation and altered surface energy.

Methods of Application: The compound can be incorporated into polymers or coatings to enhance their performance, especially in harsh chemical environments.

Environmental Science

Application Summary: The environmental impact of fluorinated compounds is a subject of research, particularly concerning their persistence and bioaccumulation.

Methods of Application: Environmental scientists may study the breakdown products of this compound in various ecosystems to understand its long-term effects.

Analytical Chemistry

Application Summary: Analytical chemistry often utilizes fluorinated compounds as standards or reagents due to their distinct spectroscopic properties.

Methods of Application: This compound could be used in methods such as NMR or mass spectrometry to aid in the identification and quantification of various substances.

Catalysis in Organic Reactions

Application Summary: This compound can be used in catalytic processes, particularly in reactions that involve the transformation of boronic esters, which are crucial intermediates in organic synthesis .

Methods of Application: A notable application is the catalytic protodeboronation of pinacol boronic esters. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Results and Outcomes: The catalytic protodeboronation has been applied to various complex molecules, contributing to the formal total synthesis of natural products and pharmaceuticals. The outcomes include the synthesis of δ-®-coniceine and indolizidine 209B .

2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative characterized by the presence of both trifluoromethyl and trifluoroethyl groups. This compound features a pyridine ring substituted at the 3-position with a carboxylic acid and at the 6-position with a trifluoromethyl group. The trifluoroethyl amino group at the 2-position enhances its lipophilicity and potential biological activity. The molecular formula is C9H8F6N2O2C_9H_8F_6N_2O_2, and it has a molecular weight of 270.16 g/mol.

The chemical reactivity of 2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid can be attributed to its functional groups:

  • Carboxylic Acid Group: This can undergo typical acid-base reactions, esterification, and amide formation.
  • Trifluoromethyl Groups: These groups can participate in nucleophilic substitution reactions due to their electron-withdrawing nature, influencing the reactivity of adjacent functional groups.

The synthesis of 2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid can be approached through several methods:

  • Direct Fluorination: Starting from a suitable pyridine precursor, fluorination can be achieved using fluorinating agents such as sulfur tetrafluoride or through electrophilic fluorination methods.
  • Substitution Reactions: The introduction of the trifluoroethyl amino group can be performed via nucleophilic substitution of a halogenated pyridine derivative with a trifluoroethylamine.
  • Carboxylation: The carboxylic acid group may be introduced through carbonylation reactions involving carbon monoxide and appropriate reagents under controlled conditions.

Due to its unique structure, 2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid has potential applications in:

  • Pharmaceuticals: As a building block for drug development targeting various diseases.
  • Agrochemicals: Its derivatives may serve as intermediates in the synthesis of herbicides or pesticides.
  • Material Science: The compound could be explored for its properties in developing new materials with specific thermal or chemical resistance.

Interaction studies involving similar compounds have indicated that trifluoromethylated pyridines can interact with biological targets such as enzymes or receptors due to their lipophilic nature and ability to form hydrogen bonds. Investigating these interactions for 2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid could provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid. Here are some notable examples:

Compound NameStructureKey Features
6-(Trifluoromethyl)nicotinic acidC₇H₅F₃N₂O₂Contains a trifluoromethyl group; used in pharmaceuticals
4-(Trifluoromethyl)pyridineC₆H₄F₃NSimple pyridine derivative; used as an intermediate
5-(Trifluoromethyl)-1H-pyrroleC₄H₂F₃NContains a pyrrole ring; known for biological activity

Uniqueness

The uniqueness of 2-[(2,2,2-Trifluoroethyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylic acid lies in its dual trifluorinated structure which may enhance its bioactivity and stability compared to other related compounds. Its specific functional groups allow for diverse synthetic pathways and potential applications across pharmaceuticals and agrochemicals.

XLogP3

3.3

Dates

Modify: 2024-04-14

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